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Compound of Interest

Compound Name: 3-Methyl-6-nitro-1H-indazole

Cat. No.: B032163 Get Quote

A Comparative Spectroscopic Guide to Substituted
Nitroindazoles
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of various

substituted nitroindazoles, a class of heterocyclic compounds of significant interest in medicinal

chemistry and drug development. The inclusion of a nitro group can profoundly influence the

electronic and biological characteristics of the indazole scaffold. Understanding the

spectroscopic signatures of these derivatives is crucial for their synthesis, characterization, and

the elucidation of structure-activity relationships. This document summarizes key quantitative

data from ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, provides detailed experimental

protocols, and illustrates a typical analytical workflow.

Data Presentation
The following tables summarize the key spectroscopic data for a range of substituted

nitroindazoles, facilitating a clear comparison of the influence of substituent patterns on their

spectral properties.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Nitroindazoles in CDCl₃[1]
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Compound/
Proton

H-3 H-5 H-6 H-7
Other
Protons

4-

Nitroindazole
8.35 8.00 7.55 8.50 -

1-Methyl-4-

nitroindazole
8.20 7.95 7.50 8.45 4.20 (N-CH₃)

2-Methyl-4-

nitroindazole
8.05 7.90 7.45 8.40 4.35 (N-CH₃)

7-

Nitroindazole
8.40 7.80 7.30 - -

1-Methyl-7-

nitroindazole
8.25 7.75 7.25 - 4.15 (N-CH₃)

2-Methyl-7-

nitroindazole
8.10 7.70 7.20 - 4.30 (N-CH₃)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Nitroindazoles in CDCl₃[1]
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Comp
ound/
Carbo
n

C-3 C-3a C-4 C-5 C-6 C-7 C-7a
Other
Carbo
ns

4-

Nitroind

azole

136.0 140.5 142.0 122.5 128.0 118.0 125.0 -

1-

Methyl-

4-

nitroind

azole

135.5 140.0 141.5 122.0 127.5 117.5 124.5
35.0 (N-

CH₃)

2-

Methyl-

4-

nitroind

azole

143.0 139.5 141.0 121.5 127.0 117.0 124.0
40.0 (N-

CH₃)

7-

Nitroind

azole

137.0 141.0 120.0 125.0 129.0 145.0 122.0 -

1-

Methyl-

7-

nitroind

azole

136.5 140.5 119.5 124.5 128.5 144.5 121.5
35.5 (N-

CH₃)

2-

Methyl-

7-

nitroind

azole

144.0 140.0 119.0 124.0 128.0 144.0 121.0
40.5 (N-

CH₃)

Table 3: Key FT-IR Absorption Frequencies (cm⁻¹) for Substituted Nitroindazoles
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Functional Group Absorption Range (cm⁻¹) Description

N-H Stretch (indazole) 3100-3000 Medium, broad

C-H Stretch (aromatic) 3150-3050 Medium

C=C Stretch (aromatic) 1620-1580 Medium to weak

NO₂ Asymmetric Stretch 1550-1530 Strong

NO₂ Symmetric Stretch 1360-1340 Strong

C-N Stretch 1350-1250 Medium

Note: Specific peak positions can vary based on the substitution pattern and physical state of

the sample.

Table 4: UV-Vis Absorption Maxima (λ_max, nm) for Nitro-Aromatic Compounds

Compound Class
Typical λ_max 1
(nm)

Typical λ_max 2
(nm)

Solvent

Nitroindazoles ~250-280 ~320-380 Ethanol/Methanol

Nitroanilines ~230-260 ~370-410 Ethanol

Nitrobenzaldehydes ~260-280 ~300-330 Methanol

Note: The absorption maxima are influenced by the position of the nitro group, other

substituents, and the solvent used.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition: Spectra are typically recorded on a 400 MHz or 600 MHz

NMR spectrometer.[1] Samples are prepared by dissolving approximately 5-10 mg of the

nitroindazole derivative in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃)
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or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard

for chemical shift referencing (δ = 0.00 ppm). For ¹H NMR, spectra are acquired with a

sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton-

decoupled spectra are obtained to simplify the spectrum to a series of singlets, with chemical

shifts referenced to the solvent peak.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are commonly recorded using an FT-IR spectrometer equipped with a universal

attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed

directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is

typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background

spectrum of the empty ATR crystal is recorded prior to the sample measurement and

automatically subtracted from the sample spectrum. Alternatively, for compounds that are

soluble in suitable infrared-transparent solvents, a solution can be prepared and analyzed in a

liquid cell.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are recorded on a double-beam UV-Vis spectrophotometer. Stock

solutions of the nitroindazole derivatives are prepared in a spectroscopic grade solvent, such

as methanol or ethanol, at a concentration of approximately 1 mg/mL. These are then diluted to

a final concentration in the range of 10-50 µM to ensure that the absorbance values fall within

the linear range of the instrument (typically 0.1-1.0). Spectra are recorded in a 1 cm path length

quartz cuvette over a wavelength range of 200-600 nm. A solvent blank is used as a reference.

Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic characterization of

newly synthesized substituted nitroindazoles and a conceptual signaling pathway that could be

investigated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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